![molecular formula C11H11FN4 B2923402 3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159530-94-5](/img/structure/B2923402.png)
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
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Description
The compound “3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . These derivatives have been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against various cell lines in vitro . They have shown satisfactory activity compared with the lead compound foretinib .
Scientific Research Applications
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives have been studied for their potential antibacterial properties. They serve as a building block for synthesizing biologically active molecules with significant attention in synthetic organic chemistry .
Cancer Research
These derivatives have also been explored as potential cancer treatments. For instance, some compounds have shown promise as c-Met kinase inhibitors, which could be beneficial in cancer therapy .
Pharmacological Activities
A wide range of pharmacological activities has been associated with triazolo[4,3-a]pyrazine derivatives, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral activities, and as enzyme inhibitors .
Synthetic Organic Chemistry
The triazolo[4,3-a]pyrazine scaffold is a privileged structure in synthetic organic chemistry due to its versatility and reactivity in creating a variety of biologically active compounds .
properties
IUPAC Name |
3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c12-9-4-2-1-3-8(9)11-15-14-10-7-13-5-6-16(10)11/h1-4,13H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBJGVGSJHDEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC=CC=C3F)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
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